Formaldehyde phenylhydrazone

Description

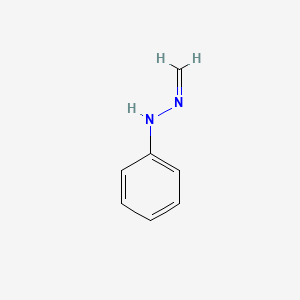

Structure

2D Structure

3D Structure

Properties

CAS No. |

6228-40-6 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

N-(methylideneamino)aniline |

InChI |

InChI=1S/C7H8N2/c1-8-9-7-5-3-2-4-6-7/h2-6,9H,1H2 |

InChI Key |

FWTFCJFGBSEGFO-UHFFFAOYSA-N |

Canonical SMILES |

C=NNC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Formation of Formaldehyde Phenylhydrazone

Abstract

The reaction between formaldehyde and phenylhydrazine to form formaldehyde phenylhydrazone is a cornerstone of organic synthesis and analytical chemistry. This guide provides a comprehensive examination of the underlying mechanism, kinetic influences, and practical applications of this classic condensation reaction. We will explore the nuanced roles of acid catalysis, the formation of critical intermediates, and the factors governing reaction efficiency. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of the reaction's significance in fields such as drug development for the quantification of trace impurities. This document is intended for researchers, chemists, and quality control professionals who require a deep, actionable understanding of this important chemical transformation.

Introduction: Significance of the Hydrazone Moiety

Formaldehyde, the simplest aldehyde, is a highly reactive molecule of immense industrial importance, but also a known carcinogen and common process-related impurity in pharmaceutical manufacturing.[1] Phenylhydrazine is a potent nucleophile and a derivative of hydrazine. The reaction between them yields this compound, a stable, crystalline solid.

This reaction is a specific example of a broader class of reactions—hydrazone formation—which is fundamental to organic chemistry. Hydrazones serve as crucial intermediates in various synthetic pathways and are widely used as derivatizing agents.[1][2] In the context of drug development and quality control, the conversion of volatile, and often non-chromophoric, aldehydes like formaldehyde into stable, UV-active phenylhydrazone derivatives allows for sensitive and accurate quantification by techniques such as High-Performance Liquid Chromatography (HPLC).[1] Understanding the mechanism of this reaction is therefore not merely an academic exercise but a practical necessity for ensuring product safety and quality.

The Core Reaction Mechanism: A Stepwise Exploration

The formation of this compound is a nucleophilic addition-elimination reaction. The overall transformation can be represented as:

HCHO + C₆H₅NHNH₂ → C₆H₅NHN=CH₂ + H₂O

While this equation summarizes the net result, the actual process involves several discrete, reversible steps, the rates of which are highly dependent on reaction conditions, particularly pH.[3][4]

Step 1: Nucleophilic Attack on the Carbonyl Carbon

The reaction initiates with the lone pair of electrons on the terminal nitrogen atom of phenylhydrazine acting as a nucleophile. This nitrogen attacks the electrophilic carbonyl carbon of formaldehyde.[2][5]

-

Causality: The carbonyl carbon of formaldehyde is electron-deficient (electrophilic) due to the high electronegativity of the oxygen atom, which polarizes the C=O double bond. Phenylhydrazine possesses two nitrogen atoms, but the terminal nitrogen (-NH₂) is the more potent nucleophile. Its lone pair is more localized and available for attack compared to the nitrogen directly attached to the phenyl ring, whose lone pair is partially delocalized into the aromatic system.

Step 2: Formation of the Tetrahedral Carbinolamine Intermediate

The nucleophilic attack results in the formation of a transient, tetrahedral intermediate known as a carbinolamine (or an aminomethanol).[2][4][5] This intermediate is a zwitterion that quickly equilibrates through proton transfer to a neutral molecule.

-

Insight: The formation of this carbinolamine is typically the rate-determining step in neutral or basic conditions. However, under the more common acidic conditions, its subsequent dehydration becomes rate-limiting.[4]

Step 3: Acid Catalysis and Dehydration

The reaction is most efficiently conducted under mildly acidic conditions (optimal pH ~4.5-6).[3] This is a critical point of experimental control, as the acid plays a dual, seemingly contradictory, role.

-

Activation of the Carbonyl: The acid protonates the carbonyl oxygen of formaldehyde. This protonation increases the positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by the weakly basic phenylhydrazine nucleophile.

-

Facilitating Elimination: After the carbinolamine intermediate is formed, the acid protonates its hydroxyl (-OH) group. This converts the hydroxyl into a much better leaving group: water (H₂O), a stable molecule.[3] The nitrogen's lone pair then helps to expel the water molecule, forming a C=N double bond.

-

The pH Dilemma: The necessity for a delicate pH balance cannot be overstated. If the solution is too acidic, the phenylhydrazine nucleophile will be excessively protonated (C₆H₅NHNH₃⁺).[3] This protonated form has no available lone pair on the terminal nitrogen and is rendered non-nucleophilic, effectively halting the reaction.[3] Conversely, if the solution is too basic, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making the final dehydration step extremely slow. This relationship often results in a bell-shaped curve when reaction rate is plotted against pH.[3]

The sequence of these mechanistic steps is visualized in the diagram below.

Caption: Figure 1: Mechanism of Acid-Catalyzed Phenylhydrazone Formation.

Experimental Protocol: Synthesis and Verification

This section provides a robust, self-validating protocol for the laboratory synthesis of this compound. The procedure is followed by characterization steps to confirm the identity and purity of the product.

Materials and Reagents

-

Phenylhydrazine hydrochloride

-

Formaldehyde solution (37% w/w in water)

-

Sodium acetate

-

Ethanol

-

Deionized water

-

Glacial acetic acid (for pH adjustment, optional)

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Stirring plate and magnetic stir bar

-

Buchner funnel and filter paper

-

Melting point apparatus

-

NMR spectrometer and IR spectrophotometer

Synthesis Procedure

-

Prepare Phenylhydrazine Solution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of phenylhydrazine hydrochloride and 7.5 g of sodium acetate in 50 mL of deionized water. The sodium acetate acts as a buffer to maintain a mildly acidic pH.

-

Prepare Formaldehyde Solution: In a separate beaker, dilute 3.5 mL of 37% formaldehyde solution with 20 mL of deionized water.

-

Reaction: Slowly add the diluted formaldehyde solution to the phenylhydrazine solution while stirring continuously at room temperature.

-

Precipitation: A white to pale yellow precipitate of this compound should form almost immediately. Continue stirring the mixture for an additional 15-20 minutes to ensure the reaction goes to completion.

-

Isolation: Isolate the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate with a small amount of cold deionized water to remove any unreacted starting materials and salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.

Verification and Characterization (Self-Validation)

The success of the synthesis is validated by characterizing the physical and spectroscopic properties of the product and comparing them to established data.

| Property | Expected Result | Source |

| Appearance | White to pale yellow crystalline solid | [6] |

| Melting Point | ~183-184 °C (for one isomer) | [6] |

| ¹H NMR | Signals corresponding to aromatic protons, N-H proton, and CH₂ protons | [7] |

| ¹³C NMR | Signals for aromatic carbons and the imine carbon (C=N) | [8] |

| IR Spectroscopy | Characteristic peaks for N-H stretch, C=N stretch, and aromatic C-H | [9] |

Note: Phenylhydrazine reactions can sometimes yield different products or isomers depending on reactant concentrations and conditions. The melting point is a key indicator of the specific product formed.[6]

The general workflow for this process is outlined below.

Caption: Figure 2: Experimental Workflow for Synthesis & Verification.

Applications in Drug Development and Analytical Science

The formation of phenylhydrazone is not just a synthetic tool but also a powerful analytical strategy.

-

Trace Quantification of Formaldehyde: Formaldehyde is a potential genotoxic impurity (PGI) that must be strictly controlled in pharmaceutical products. Direct analysis is difficult due to its volatility and lack of a strong UV chromophore. Derivatization with phenylhydrazine or, more commonly, 2,4-dinitrophenylhydrazine (DNPH), converts formaldehyde into a stable, non-volatile derivative with strong UV absorbance.[1] This allows for highly sensitive quantification using HPLC-UV, ensuring that residual formaldehyde levels are below the safety thresholds mandated by regulatory agencies.[1]

-

Colorimetric Assays: The reaction product can be further oxidized to form a colored complex, which is the basis for various spectrophotometric methods for detecting formaldehyde.[10] For example, oxidation of the phenylhydrazone with agents like potassium ferricyanide produces a distinct color that can be measured to determine the initial formaldehyde concentration.[10][11]

-

Synthesis of Bioactive Molecules: The hydrazone scaffold (R₁R₂C=NNHR₃) is present in numerous compounds with documented pharmacological activities. Derivatives of this compound have been explored in the synthesis of novel compounds, including those with potential anti-inflammatory properties.[2][7]

Conclusion

The formation of this compound is a classic, mechanistically rich reaction that exemplifies the principles of nucleophilic addition to carbonyls. Its efficiency is governed by a careful balance of pH to both activate the electrophile and preserve the nucleophile. Beyond its synthetic utility, the reaction provides a critical analytical method for the derivatization and quantification of formaldehyde, a vital task in ensuring the safety and quality of pharmaceutical products. A thorough understanding of its mechanism and experimental parameters empowers researchers and scientists to control, optimize, and apply this reaction to solve real-world challenges in both synthesis and analysis.

References

- Allen, A. What is the action of phenylhydrazine on formaldehyde?

- Jencks, W. P., et al. (2013). Importance of ortho proton donors in catalysis of hydrazone formation. PubMed.

- Sawicki, E., Hauser, T. R., & Stanley, T. W. (1961). A new method for spectrophotometric determination of formaldehyde in biologicals. PubMed.

- Jencks, W. P., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications.

- ResearchGate. Proposed mechanism of acid hydrolysis of hydrazones studied[12].

- Khan Academy. Formation of oximes and hydrazones.

- Raju, A. K., et al. Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir. International Journal of Chemical and Pharmaceutical Analysis.

- Jencks, W. P. (1975). Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[4]annulenes. Journal of the Chemical Society, Perkin Transactions 2.

- National Center for Biotechnology Information. This compound. PubChem Compound Database.

- Kumar, S., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent. PubMed.

- Echioda, S., et al. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent for Spectrophotometric Determination of Selected Toxic Heavy Metals. Chemistry Research and Practice.

- Abood, N. A., & Hlban, S. H. (2013). Theoretical study of structures, IR and NMR of some aliphatic hydrazones derived from aliphatic aldehydes and hydrazine by DFT method. Journal of Chemical and Pharmaceutical Research.

- ResearchGate. The reaction of formaldehyde with mixtures of arylhydrazines and amines.

- Walker, J. W. (1896). LXXV.—Action of formaldehyde on phenylhydrazine and on some hydrazones. Journal of the Chemical Society, Transactions.

- Tameem, A. A., et al. (2007). Formaldehyde 2,4-dinitrophenylhydrazone. Acta Crystallographica Section E.

- Google Patents. A kind of textile formaldehyde method for rapidly testing.

- Kumar, S., et al. (2023). Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent inflammatory agent. ResearchGate.

Sources

- 1. ijcpa.in [ijcpa.in]

- 2. Buy this compound | 6228-40-6 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. What is the action of phenylhydrazine on formaldehyde ? [allen.in]

- 6. scispace.com [scispace.com]

- 7. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C7H8N2 | CID 248383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. A new method for spectrophotometric determination of formaldehyde in biologicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN110018157A - A kind of textile formaldehyde method for rapidly testing - Google Patents [patents.google.com]

Spectroscopic Characterization of Formaldehyde Phenylhydrazone: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques utilized for the characterization of formaldehyde phenylhydrazone (C₇H₈N₂), a significant compound in organic synthesis and analytical chemistry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical and practical insights into the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for the structural elucidation and purity assessment of this compound. The guide details experimental protocols, data interpretation, and the causality behind methodological choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a key organic compound formed through the condensation reaction of formaldehyde and phenylhydrazine.[2] Its hydrazone moiety (-NH-N=CH₂) makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a reagent in analytical chemistry for the detection of aldehydes and ketones.[2] The biological activities of its derivatives have also garnered interest in the field of medicinal chemistry. Accurate and thorough characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a multi-faceted spectroscopic approach to achieve a comprehensive understanding of its molecular structure.

Synthesis of this compound

The synthesis of this compound is typically achieved through a condensation reaction between phenylhydrazine and formaldehyde. An acid catalyst is often employed to enhance the reaction rate.[2]

Experimental Protocol: Synthesis

Materials:

-

Phenylhydrazine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Glacial Acetic Acid

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenylhydrazine in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add an equimolar amount of formaldehyde solution to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 60-80°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure this compound crystals.

-

Dry the purified crystals under vacuum.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of a conjugated system in this compound, involving the phenyl ring and the hydrazone group, results in characteristic absorption in the UV region.

Expected Spectral Features: this compound is expected to exhibit a strong absorption band (π → π* transition) in the UV region. While specific data for the parent compound is not readily available, the closely related formaldehyde 2,4-dinitrophenylhydrazone shows a λmax around 357-360 nm.[3] The presence of the conjugated system in this compound suggests an absorption maximum in a similar range.

| Parameter | Expected Value | Transition |

| λmax | ~350-380 nm | π → π* |

Table 1: Expected UV-Vis Absorption Data for this compound.

Experimental Protocol: UV-Vis Spectroscopy

-

Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol).

-

Use the same solvent as a blank for baseline correction.

-

Record the UV-Vis spectrum over a range of 200-800 nm using a double-beam spectrophotometer.

-

Identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Expected Spectral Features: Based on the spectra of similar phenylhydrazone compounds, the following characteristic peaks are expected[4]:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3400 | N-H stretch | Medium |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2950 | Aliphatic C-H stretch | Medium |

| 1600 - 1650 | C=N stretch (imine) | Strong |

| 1450 - 1600 | C=C stretch (aromatic) | Medium-Strong |

| 690 - 900 | Aromatic C-H bend | Strong |

Table 2: Expected FT-IR Absorption Bands for this compound.

Experimental Protocol: FT-IR Spectroscopy

-

Prepare a KBr pellet by grinding a small amount of the dried sample with potassium bromide.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate.

-

Record the IR spectrum over a range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

-

Assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum will show signals for the aromatic protons, the N-H proton, and the methylene protons.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 2H | Aromatic protons (meta) |

| ~6.80 - 7.00 | Multiplet | 3H | Aromatic protons (ortho, para) |

| ~6.50 - 6.70 | Singlet | 1H | N-H |

| ~4.80 - 5.00 | Doublet | 2H | =CH₂ |

Table 3: Expected ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the imine carbon.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Aromatic C (ipso, attached to N) |

| ~129 | Aromatic C-H (meta) |

| ~121 | Aromatic C-H (para) |

| ~113 | Aromatic C-H (ortho) |

| ~130 | C=N |

Table 4: Expected ¹³C NMR Chemical Shifts for this compound.

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Record the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and analyze the chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 120, corresponding to its molecular weight.[1] The fragmentation pattern will likely involve the cleavage of the N-N bond and fragmentation of the phenyl ring.

Expected Fragmentation Pattern:

| m/z | Fragment Ion |

| 120 | [C₇H₈N₂]⁺ (Molecular Ion) |

| 92 | [C₆H₅NH]⁺ |

| 77 | [C₆H₅]⁺ |

Table 5: Expected Mass Spectrometry Fragmentation for this compound.

Experimental Protocol: Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionize the sample using a suitable method (e.g., electron ionization).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and analyze the fragmentation pattern.

Diagram 2: Overall Spectroscopic Characterization Workflow

Caption: A schematic representing the integrated spectroscopic approach for the comprehensive characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring its quality and suitability for various applications. This guide has provided a detailed framework for utilizing UV-Vis, IR, NMR, and Mass Spectrometry to achieve a comprehensive structural elucidation. By following the outlined protocols and understanding the principles of data interpretation, researchers can confidently verify the identity and purity of this important chemical compound. The integration of these techniques provides a self-validating system, upholding the principles of scientific integrity and rigor.

References

- PubChem. This compound.

- ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

- Google Patents. Process for producing phenyltriazolinones.

- ResearchGate. UV-Vis spectra of the synthesized compounds in ethanol (a) and formamide (b). [Link]

- ChemBK. This compound. [Link]

- The Royal Society of Chemistry. The reactions of 4-nitrophenylhydrazine and phenylhydrazine with formaldehyde. [Link]

- ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

- SciSpace. LXXV.—Action of formaldehyde on phenylhydrazine and on some hydrazones. [Link]

- Organic Syntheses. Phenylhydrazine. [Link]

- ResearchGate.

- Vertex AI Search. Buy this compound | 6228-40-6. [Link]

- PubMed. UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectroscopy of Formaldehyde Phenylhydrazone

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of formaldehyde phenylhydrazone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying principles that govern the spectral features of this molecule. We will delve into a detailed, predicted ¹H NMR spectrum, grounding our analysis in established spectroscopic principles and data from analogous structures. Furthermore, this guide furnishes detailed protocols for both the synthesis of the compound and the acquisition of its NMR spectrum, ensuring a self-validating framework for experimental replication.

Introduction: The Structural Elucidation Challenge

This compound (C₇H₈N₂) is a foundational hydrazone derivative, formed from the condensation of formaldehyde and phenylhydrazine. Its structural simplicity belies a rich spectroscopic character that is highly instructive for understanding more complex hydrazone systems, which are prevalent in medicinal chemistry and materials science. The definitive characterization of such molecules relies heavily on NMR spectroscopy. This guide provides the theoretical and practical framework necessary to interpret the ¹H NMR spectrum of this compound with confidence.

Synthesis of this compound

The synthesis of this compound is a classic condensation reaction. The protocol below is a standard, reliable method that can be performed in any well-equipped organic chemistry laboratory.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the condensation of phenylhydrazine and formaldehyde.

Materials:

-

Phenylhydrazine (C₆H₅NHNH₂)

-

Formaldehyde (37% aqueous solution, HCHO)

-

Ethanol (95% or absolute)

-

Glacial Acetic Acid (optional catalyst)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Filtration apparatus (Büchner funnel)

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.41 g (0.05 mol) of phenylhydrazine in 30 mL of ethanol. Stir until a clear solution is obtained.

-

Addition of Formaldehyde: To the stirring solution, add 4.1 mL of 37% aqueous formaldehyde (also approx. 0.05 mol). A mild exothermic reaction may be observed, and the solution may become cloudy. For enhanced reaction rate, 2-3 drops of glacial acetic acid can be added as a catalyst.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 60-70°C) for 1-2 hours. The formation of a precipitate is expected.

-

Isolation: After the reaction period, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

The workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound presents three distinct proton environments. Below is a table summarizing the predicted ¹H NMR spectral data in a typical deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps to resolve the N-H proton signal, which might otherwise be overly broad or exchange too rapidly in other solvents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale & Notes |

| Ha (-NH-) | ~8.5 - 9.5 | Triplet (t) or Broad Singlet (br s) | 1H | Ja-b ≈ 4-6 Hz | Highly variable shift. Deshielded by the adjacent electronegative nitrogen and aromatic ring. Signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[1] In DMSO, coupling to the Hb protons may be resolved. D₂O exchangeable. |

| Hb (=CH₂) | ~6.7 - 7.0 | Doublet (d) | 2H | Jb-a ≈ 4-6 Hz | Located in the vinylic region, deshielded by the C=N double bond and the adjacent nitrogen. These two protons are chemically equivalent. They will be split into a doublet by the single N-H proton. |

| Hc, c' (ortho-H) | ~7.1 - 7.3 | Doublet of doublets (dd) or Triplet (t) | 2H | J ≈ 7-8 Hz | Deshielded relative to benzene (7.36 ppm) due to the electron-withdrawing nature of the hydrazone group. Coupled to both the meta- (Hd) and para- (He) protons. |

| Hd, d' (meta-H) | ~6.7 - 6.9 | Triplet (t) or Triplet of doublets (td) | 2H | J ≈ 7-8 Hz | Shielded relative to the ortho protons. Each is coupled to one ortho (Hc) and the para (He) proton. |

| He (para-H) | ~7.2 - 7.4 | Triplet (t) | 1H | J ≈ 7-8 Hz | Its chemical shift is sensitive to the electronic character of the substituent. Coupled to the two meta protons (Hd). |

Diagram: Proton Assignments

Caption: Structural formula with proton assignments.

Detailed Rationale for Spectral Predictions

The predicted chemical shifts and coupling patterns are not arbitrary; they are derived from foundational NMR principles and comparison with structurally similar molecules.

-

Phenyl Protons (Hc, Hd, He): The phenylhydrazine moiety dictates the appearance of these signals. In free phenylhydrazine, the aromatic protons appear between δ 6.7 and 7.2 ppm in CDCl₃.[2] Upon formation of the hydrazone, the C=N bond acts as a weak electron-withdrawing group, which slightly deshields the aromatic protons, particularly at the ortho and para positions. The expected splitting pattern is a classic feature of a monosubstituted benzene ring, with distinct signals for the ortho, meta, and para protons.

-

Amine Proton (Ha): The chemical shift of protons attached to nitrogen is notoriously variable.[1] It is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, the signal may be a broad singlet around δ 5-7 ppm. However, in a hydrogen-bond accepting solvent like DMSO-d₆, the N-H proton is more localized, leading to a sharper signal at a downfield position (often >8 ppm) and revealing its coupling to adjacent protons.[3] This proton will disappear from the spectrum upon shaking the sample with a drop of D₂O, a definitive test for exchangeable protons.

-

Methylidene Protons (Hb): These two protons are chemically and magnetically equivalent. Their chemical shift is predicted to be in the vinylic region (δ 4.5-7.0 ppm).[4][5] Their position is influenced by the adjacent nitrogen atoms. The C=N double bond contributes to deshielding through magnetic anisotropy. We predict a chemical shift around δ 6.7-7.0 ppm. Crucially, these protons are adjacent to the single N-H proton. Therefore, according to the n+1 rule, their signal should be split into a doublet (1+1=2), provided that the N-H exchange is slow enough for coupling to be observed, as is often the case in DMSO. The magnitude of this 3JH-H coupling across the N-C bond is typically in the range of 4-6 Hz.

Recommended Experimental Protocol for ¹H NMR Acquisition

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.

Instrumentation & Materials:

-

NMR Spectrometer (300 MHz or higher recommended for better resolution)

-

5 mm NMR Tubes

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Methodology:

-

Sample Preparation: Dissolve approximately 10-15 mg of the synthesized this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A good shim is critical for resolving the fine splitting patterns of the aromatic and methylidene protons.

-

Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A spectral width of 12-15 ppm is sufficient.

-

Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

-

Calibration: Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm or the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

-

(Optional) D₂O Exchange: To confirm the N-H peak, eject the sample, add one drop of D₂O, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish, and the multiplicity of the methylidene protons (Hb) would collapse from a doublet to a singlet.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its structural verification. This guide has provided a comprehensive framework for understanding its key features, from synthesis to spectral interpretation. By grounding our predictions in the established behavior of analogous compounds and fundamental NMR theory, we have constructed a reliable model for the expected spectrum. The detailed protocols included herein empower researchers to generate and interpret this data, reinforcing the principles of structural elucidation and providing a solid foundation for the study of more complex hydrazone derivatives in pharmaceutical and chemical research.

References

- PubChem. (n.d.). Benzaldehyde phenylhydrazone. National Center for Biotechnology Information.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Crystal Growth & Design. (2019). The Curious Case of Acetaldehyde Phenylhydrazone: Resolution of a 120 Year Old Puzzle where Forms with Vastly Different Melting Points Have the Same Structure. ACS Publications.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115).

- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- SpectraBase. (n.d.). Phenylhydrazine - Optional[1H NMR] - Chemical Shifts.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- PubChem. (n.d.). Acetaldehyde, phenylhydrazone. National Center for Biotechnology Information.

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- Organic Chemistry Info. (n.d.). H NMR Spectroscopy.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- PubMed. (1972). [H-NMR-spectra of hydrazones]. National Library of Medicine.

- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- Oregon State University. (n.d.). 1H NMR Chemical Shifts.

- NIST. (n.d.). Acetaldehyde, phenylhydrazone. National Institute of Standards and Technology.

- ResearchGate. (2016). (PDF) On NH NMR Chemical Shifts, Part I.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). Calculated ¹H NMR chemical shifts of the hydrazone form I and azo form II of benzylidene-phenyl hydrazine in DMSO.

- The Royal Society of Chemistry. (n.d.). Supplementary Information Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids.

Sources

¹³C NMR of formaldehyde phenylhydrazone

An In-Depth Technical Guide to the ¹³C NMR of Formaldehyde Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. As a foundational molecule in the hydrazone class, its structural elucidation is critical for researchers in synthetic chemistry and drug development. This document moves beyond a simple data sheet, offering an in-depth exploration of spectral interpretation, the causality behind experimental choices, and the practical implications of phenomena such as solvent effects and E/Z isomerism. It includes a detailed, field-tested protocol for acquiring high-quality ¹³C NMR spectra and summarizes key spectral data for practical laboratory use.

Introduction: The Significance of this compound

This compound (C₇H₈N₂) is a derivative formed from the condensation of formaldehyde and phenylhydrazine. Hydrazones, characterized by the R₁R₂C=NNHR₃ functional group, are a cornerstone of modern organic chemistry. They serve as crucial intermediates in the synthesis of heterocyclic compounds, as versatile ligands in coordination chemistry, and as scaffolds in the development of novel therapeutic agents.

Given this importance, unambiguous structural characterization is paramount. ¹³C NMR spectroscopy provides a powerful, non-destructive tool to probe the carbon skeleton of the molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance signal, offering a fingerprint of the molecular structure. This guide will dissect the ¹³C NMR spectrum of this compound, providing the expertise needed to leverage this technique for structural verification, purity assessment, and reaction monitoring.

Molecular Structure and Predicted ¹³C NMR Environments

To interpret the spectrum, one must first understand the molecule's structure and the distinct electronic environments of its seven carbon atoms. The molecule consists of a phenyl ring attached to a hydrazone functional group.

The carbon atoms can be categorized as follows:

-

Imine Carbon (C-7): The CH₂ carbon of the original formaldehyde unit, double-bonded to a nitrogen.

-

Phenyl Group Carbons:

-

Ipso Carbon (C-1): The carbon atom of the phenyl ring directly attached to the hydrazone nitrogen.

-

Ortho Carbons (C-2, C-6): Two equivalent carbons adjacent to the ipso-carbon.

-

Meta Carbons (C-3, C-5): Two equivalent carbons meta to the ipso-carbon.

-

Para Carbon (C-4): The carbon atom opposite the ipso-carbon.

-

The diagram below illustrates the numbering convention used for the spectral assignments in this guide.

Caption: Figure 1: Structure of this compound with IUPAC numbering.

¹³C NMR Spectral Analysis and Data Interpretation

The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, shifting the signal upfield (lower ppm).

Based on data from phenylhydrazine and analogous hydrazone structures, the expected chemical shifts for this compound are summarized below.[1][2][3]

| Carbon Atom | Label | Hybridization | Expected Chemical Shift (δ, ppm) | Rationale for Shift |

| Ipso-C | C-1 | sp² | ~145-150 | Attached to electronegative nitrogen, significantly deshielded. |

| Ortho-C | C-2, C-6 | sp² | ~112-114 | Shielded due to the electron-donating resonance effect of the -NH group. |

| Para-C | C-4 | sp² | ~120-122 | Less shielded than ortho-C but more shielded than meta-C. |

| Meta-C | C-3, C-5 | sp² | ~129-130 | Least affected by the substituent; chemical shift is close to that of benzene (128.5 ppm). |

| Imine-C | C-7 | sp² | ~135-140 | This azomethine carbon is deshielded by the adjacent nitrogen. The specific shift is an estimation based on similar aldehyde hydrazones.[2] |

Advanced Considerations: Isomerism and Solvent Effects

A thorough analysis requires consideration of dynamic and environmental factors that can alter the ¹³C NMR spectrum.

E/Z Isomerism

The C=N double bond in hydrazones is a site of potential stereoisomerism, leading to E (entgegen) and Z (zusammen) isomers.[4][5] The interconversion between these isomers can be slow on the NMR timescale, resulting in two distinct sets of signals—one for each isomer.[6] For this compound, the two substituents on the carbon are identical (hydrogens), so E/Z isomerism is not a factor. However, for substituted aldehyde or ketone hydrazones, the presence of multiple signal sets is a key indicator of isomeric mixtures.[7][8]

The Critical Role of Solvent Selection

The choice of deuterated solvent is one of the most important experimental parameters. Polar, hydrogen-bond-accepting solvents like DMSO-d₆ can interact strongly with the N-H proton of the hydrazone.[9][10] This interaction can influence the electron density across the molecule and lead to significant changes in chemical shifts compared to spectra recorded in non-polar solvents like benzene-d₆ or less polar solvents like chloroform-d₃ (CDCl₃).[11][12] When reporting ¹³C NMR data, specifying the solvent is non-negotiable for reproducibility.

A Field-Validated Protocol for ¹³C NMR Data Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, interpretable ¹³C NMR spectrum of this compound.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum with accurate chemical shift referencing and good signal-to-noise.

Materials:

-

This compound sample (15-25 mg)

-

Deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette

-

Tetramethylsilane (TMS) as internal standard (optional, as modern spectrometers can reference the solvent signal)

Workflow Diagram:

Caption: Figure 2: Step-by-step workflow from sample preparation to final data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound and place it in a small vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). Ensure the sample dissolves completely. Sonication may be used to aid dissolution.

-

Trustworthiness Check: Use a high-purity solvent to avoid interfering signals. Tables of common NMR impurities and solvent signals should be consulted.[13]

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This ensures field stability.

-

Shim the magnetic field to achieve maximum homogeneity. This is critical for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Load a standard proton-decoupled ¹³C NMR pulse program (e.g., zgpg30 on Bruker instruments).

-

Expertise-Driven Parameter Selection:

-

Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to ensure all carbon signals are captured.[14]

-

Relaxation Delay (D1): A delay of 2 seconds is typically sufficient. However, for molecules with quaternary carbons (not present here), a longer delay (5-10 s) may be needed to allow for full relaxation and ensure accurate quantitative analysis.

-

Number of Scans (NS): ¹³C has a low natural abundance (~1.1%), requiring multiple scans. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm or by referencing the known chemical shift of the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Identify and label the peak positions.

-

Applications in Drug Development and Quality Control

The ¹³C NMR spectrum of this compound, and hydrazones in general, is a vital tool in regulated environments like drug development.

-

Structural Verification: It provides definitive confirmation that the desired molecular structure has been synthesized.

-

Purity Assessment: The presence of unexpected peaks can indicate impurities, residual starting materials, or side products.

-

Batch-to-Batch Consistency: Comparing the ¹³C NMR spectra of different synthesis batches ensures manufacturing consistency, a key requirement for regulatory submissions.

-

Reaction Monitoring: The disappearance of starting material signals (e.g., formaldehyde) and the appearance of product signals can be tracked to optimize reaction conditions.

Conclusion

¹³C NMR spectroscopy is an indispensable technique for the structural analysis of this compound. A comprehensive understanding of the spectrum involves not only assigning peaks to their respective carbon atoms but also appreciating the influence of experimental conditions like solvent choice. By following a robust, validated protocol, researchers can acquire high-fidelity data that serves as a reliable fingerprint for this important chemical entity, underpinning further research and development in chemistry and pharmaceutical science.

References

- Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). 13C NMR spectra assignment of title compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information for an article.

- Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4908.

- Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3). University of Nizwa.

- Walker, J. W. (1903). LXXV.—Action of formaldehyde on phenylhydrazine and on some hydrazones. Journal of the Chemical Society, Transactions, 83, 923-930.

- Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.

- Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent effects in nuclear magnetic resonance spectra. The Journal of Chemical Physics, 32(4), 1227-1233.

- Echioda, S., et al. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent. Chemistry Research and Practice, 1(2), 1-9.

- Karabatsos, G. J., & Taller, R. A. (1968). Structural studies by nuclear magnetic resonance. XI. E,Z-isomerism in hydrazones. Tetrahedron, 24(8), 3347-3360.

- Butler, R. N., & Morris, G. J. (1976). EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. Journal of the Chemical Society, Perkin Transactions 2, (5), 501-504.

- Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

- Neville, G. A. (1967). N.M.R. SOLVENT STUDIES: HYDRAZINE AS A SOLVENT. Canadian Journal of Chemistry, 45(23), 2913-2916.

- Butler, R. N., & Morris, G. J. (1976). EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone. Journal of the Chemical Society, Perkin Transactions 1, 813-816.

- Lyčka, A., et al. (2003). 15N, 13C and 1H NMR study of tautomerism and E/Z isomerism in 3-[(Z)-(2-phenylhydrazinylidene)methyl]quinoxalin-2(1H)-one and 3-[(E)-(2-phenylhydrazinylidene)methyl]quinoxalin-2(1H)-one. Magnetic Resonance in Chemistry, 41(3), 213-217.

- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.

- Hossan, A., et al. (2023). E- or Z-Isomers Arising from the Geometries of Ligands in the Mercury Complex of 2-(Anthracen-9-ylmethylene)-N-phenylhydrazine Carbothioamide. Molecules, 28(21), 7378.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. Phenylhydrazine(100-63-0) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 4. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone | Semantic Scholar [semanticscholar.org]

- 5. EZ-isomerism in alkyl phenyl ketone phenylhydrazones and acetaldehyde phenylhydrazone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. researchgate.net [researchgate.net]

- 8. E- or Z-Isomers Arising from the Geometries of Ligands in the Mercury Complex of 2-(Anthracen-9-ylmethylene)-N-phenylhydrazine Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. unn.edu.ng [unn.edu.ng]

- 11. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

A Guide to the FT-IR Spectral Analysis of Formaldehyde Phenylhydrazone for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectrum of formaldehyde phenylhydrazone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this significant chemical entity. Our focus is on delivering not just data, but a causal understanding of the vibrational characteristics that define the molecular structure of this compound.

Introduction: The Significance of Hydrazones and the Power of FT-IR

Hydrazones, characterized by the R1R2C=NNHR3 functional group, are a class of organic compounds with diverse applications, notably in medicinal chemistry where they exhibit a wide range of biological activities.[1] this compound, formed from the condensation reaction of formaldehyde and phenylhydrazine, serves as a fundamental building block in the synthesis of more complex heterocyclic compounds and as a subject of interest for its potential biological properties.[2]

FT-IR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of such molecules. It operates on the principle that covalent bonds within a molecule vibrate at specific frequencies.[3] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. This guide will meticulously dissect this fingerprint for this compound.

Experimental Protocol: A Self-Validating Approach to Spectral Acquisition

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol is designed to be self-validating, ensuring reproducibility and reliability of the spectral data.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the condensation reaction between formaldehyde and phenylhydrazine.[2][4]

Materials:

-

Phenylhydrazine

-

Formaldehyde (37% aqueous solution)

-

Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a round bottom flask, dissolve phenylhydrazine in a suitable solvent such as ethanol.

-

Add an equimolar amount of formaldehyde solution to the flask. A few drops of glacial acetic acid can be added to catalyze the reaction.[2]

-

The mixture is typically refluxed for several hours to ensure the completion of the reaction.[5]

-

Upon cooling, the this compound product will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.

FT-IR Sample Preparation and Analysis

For solid samples like this compound, the Potassium Bromide (KBr) pellet technique is a widely used and effective method for obtaining a high-quality FT-IR spectrum.[6]

Materials:

-

Synthesized this compound

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Take approximately 1-2 mg of the dried this compound sample and 100-200 mg of dry KBr powder.

-

Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder. This step is critical to minimize scattering of the infrared radiation.

-

Transfer the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Molecular Structure and Vibrational Modes

To comprehend the FT-IR spectrum, it is essential to first visualize the molecular structure of this compound and the primary vibrational modes that contribute to its characteristic absorption bands.

Caption: Molecular structure and key vibrational modes of this compound.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is rich with information, revealing the presence of its key functional groups. The following is a detailed interpretation of the expected absorption bands.

N-H Stretching Vibration

A prominent absorption band is expected in the region of 3350-3250 cm⁻¹ , which is characteristic of the N-H stretching vibration of the secondary amine in the phenylhydrazone moiety.[7][8] The position and broadness of this peak can be influenced by hydrogen bonding. In the solid state, intermolecular hydrogen bonding is likely to occur, leading to a broader and slightly shifted absorption band.[3]

C-H Stretching Vibrations

The spectrum will exhibit distinct C-H stretching absorptions corresponding to the aromatic and aliphatic protons.

-

Aromatic C-H Stretch: A series of weak to medium intensity bands are expected above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[9][10][11] These absorptions are a clear indication of the presence of the phenyl ring.[12]

-

Aliphatic C-H Stretch: The C-H bonds of the methylene group (=CH₂) originating from formaldehyde will show stretching vibrations below 3000 cm⁻¹ . These bands are typically found in the 2970-2850 cm⁻¹ region.[11][13]

C=N and C=C Stretching Vibrations

The "double bond region" of the spectrum (1700-1500 cm⁻¹) is particularly diagnostic for this compound.

-

C=N Stretch (Imine): A strong absorption band corresponding to the C=N stretching vibration of the hydrazone group is expected in the range of 1620-1590 cm⁻¹ .[5][7][14] This is a key characteristic peak confirming the formation of the hydrazone.

-

Aromatic C=C Stretch: The phenyl group will give rise to several characteristic absorption bands due to in-ring C=C stretching vibrations . These are typically observed in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[9][10][11]

The Fingerprint Region (1400-600 cm⁻¹)

This region of the spectrum contains a multitude of complex vibrational modes, including C-H bending and C-N stretching, that are unique to the overall molecular structure.

-

C-N Stretch: The stretching vibration of the C-N single bond between the phenyl ring and the nitrogen atom is expected to appear in the 1350-1200 cm⁻¹ range.[15]

-

Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane (oop) bending of the aromatic C-H bonds .[9][10][11] The exact position of these bands can provide information about the substitution pattern of the aromatic ring. For a monosubstituted benzene ring, a strong band is typically observed around 770-730 cm⁻¹ and another strong band around 710-690 cm⁻¹ .

Summary of Characteristic FT-IR Absorption Bands

The following table summarizes the expected key absorption bands in the FT-IR spectrum of this compound, providing a quick reference for spectral analysis.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3350 - 3250 | Medium to Strong | Position and broadness are sensitive to hydrogen bonding.[7][8] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | A clear indicator of the phenyl group.[9][10][11][12] |

| Aliphatic C-H Stretch | 2970 - 2850 | Weak to Medium | Corresponds to the =CH₂ group from formaldehyde.[11][13] |

| C=N Stretch (Imine) | 1620 - 1590 | Strong | A key diagnostic peak for the hydrazone functional group.[5][7][14] |

| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Strong | Characteristic in-ring vibrations of the phenyl group.[9][10][11] |

| C-N Stretch | 1350 - 1200 | Medium | Represents the bond between the phenyl ring and the nitrogen atom.[15] |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The pattern can indicate the substitution on the aromatic ring.[9][10][11] |

Conclusion: A Powerful Tool for Structural Verification

This in-depth technical guide has provided a comprehensive framework for understanding and interpreting the FT-IR spectrum of this compound. By following the outlined experimental protocols and applying the detailed spectral analysis, researchers and drug development professionals can confidently verify the synthesis and structural integrity of this important compound. The unique vibrational fingerprint, characterized by the distinct N-H, C-H, C=N, and C=C absorptions, makes FT-IR spectroscopy an invaluable and efficient tool in the chemical and pharmaceutical sciences.

References

- UCLA Web Resources. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.

- MDPI. (n.d.). Terpenoid Hydrazones as Biomembrane Penetration Enhancers: FT-IR Spectroscopy and Fluorescence Probe Studies.

- ScienceDirect. (2025). Aromatic C-H stretching: Significance and symbolism.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- ResearchGate. (n.d.). Curve-fitted FT-IR spectra of the aliphatic C–H stretching bands and....

- ChemSrc. (n.d.). Buy this compound | 6228-40-6.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of copolymer resin derived from 4-methyl acetophenone, phenyl hydrazine and formaldehyde.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes.

- MDPI. (n.d.). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study.

- ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone.

- PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups.

- International Journal of Chemistry and Technology. (2024). The Synthesis, Characterization and Spectroscopic Study of Glutaraldehydiphenyl Hydrazone as Chromogenic Reagent for Spectrophotometric Determination of.

- Michigan State University. (n.d.). Infrared Spectrometry.

- ResearchGate. (n.d.). Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Buy this compound | 6228-40-6 [smolecule.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. wecmelive.com [wecmelive.com]

- 6. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Infrared Spectrometry [www2.chemistry.msu.edu]

In-Depth Technical Guide to the Mass Spectrometry of Formaldehyde Phenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the mass spectrometric analysis of formaldehyde phenylhydrazone, a critical derivative for the detection and quantification of formaldehyde. Formaldehyde, a ubiquitous and highly reactive carbonyl compound, is a significant process-related impurity in pharmaceutical manufacturing and a common environmental contaminant. Its detection at trace levels is paramount for safety and quality control. Derivatization with phenylhydrazine converts the volatile and poorly ionizable formaldehyde into a more stable, readily analyzable compound, this compound, making it amenable to mass spectrometric techniques.

This document delves into the core principles of its analysis, offering field-proven insights into experimental design, data interpretation, and methodological validation.

The Foundational Chemistry: Derivatization of Formaldehyde with Phenylhydrazine

The analytical journey begins with the derivatization reaction between formaldehyde and phenylhydrazine. This reaction is a classic condensation reaction that forms a stable phenylhydrazone derivative.

Reaction Mechanism:

The reaction proceeds via nucleophilic addition of the phenylhydrazine to the carbonyl carbon of formaldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. This process is typically carried out in an acidic medium to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the weakly basic nitrogen of phenylhydrazine.

Caption: Reaction mechanism of formaldehyde derivatization.

Expert Insight: The choice of phenylhydrazine as a derivatizing agent is strategic. It not only imparts thermal stability to the analyte but also introduces a phenyl group, which is a strong chromophore for UV detection and a readily ionizable moiety for mass spectrometry.

Mass Spectrometric Analysis of this compound

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique depends on the sample matrix, required sensitivity, and the desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

A known volume of the sample is taken in a headspace vial.

-

An acidic solution of phenylhydrazine is added to the vial.

-

The vial is sealed and incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

The headspace gas is then injected into the GC-MS system.

-

-

GC Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is typically used.

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient is employed to ensure good separation of the analyte from other matrix components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 280°C at 10-20°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is the standard.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 35-350.

-

Trustworthiness through Self-Validation: The protocol's reliability is enhanced by including an internal standard, such as a deuterated analogue of formaldehyde or another aldehyde, which is added at the beginning of the sample preparation. This corrects for any variability in the derivatization reaction and injection process.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often preferred for the analysis of formaldehyde in complex matrices, such as biological fluids or pharmaceutical formulations, as it minimizes sample preparation and can handle non-volatile components.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

The sample is mixed with a solution of phenylhydrazine in a suitable solvent (e.g., acetonitrile/water with a small amount of acid).

-

The reaction mixture is incubated for a specific time to allow for complete derivatization.

-

The sample is then directly injected into the LC-MS system.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is highly effective.

-

Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).

-

Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. For QqQ, Multiple Reaction Monitoring (MRM) is employed for the highest sensitivity and selectivity.

-

Caption: Key EI fragmentation pathways.

Electrospray Ionization (ESI) Mass Spectrum

In ESI, a soft ionization technique, the protonated molecule [M+H]⁺ at m/z 121 is the most abundant ion. Fragmentation is typically induced in the collision cell of a tandem mass spectrometer (MS/MS).

MS/MS Fragmentation:

The precursor ion [M+H]⁺ at m/z 121 is selected and fragmented to produce characteristic product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment |

| 121 | 92 | [C₆H₅N+H]⁺ |

| 121 | 77 | [C₆H₅]⁺ |

Expert Insight: The transition of 121 -> 92 is highly specific and is often used for quantification in MRM mode. This transition provides excellent selectivity, minimizing interference from the sample matrix and ensuring reliable quantification at low levels.

Applications in Drug Development

The accurate and sensitive measurement of formaldehyde is a critical aspect of drug development and manufacturing.

-

Impurity Profiling: Formaldehyde can be present as a residual impurity from the synthesis of excipients or active pharmaceutical ingredients (APIs).

-

Stability Testing: It can also be a degradation product of certain drug formulations.

-

Leachables and Extractables: Formaldehyde can leach from packaging materials.

The methodology described in this guide provides a robust framework for the reliable monitoring of formaldehyde levels, ensuring the safety and quality of pharmaceutical products.

References

- NIST Chemistry WebBook, SRD 69. Formaldehyde, phenylhydrazone. [Link]

- National Center for Biotechnology Information. "this compound" PubChem Compound Summary for CID 14143. [Link]

Crystal structure of formaldehyde phenylhydrazone

An In-Depth Technical Guide to the Crystal Structure of Formaldehyde Phenylhydrazone and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylhydrazones are a cornerstone scaffold in medicinal chemistry and materials science, valued for their synthetic accessibility and diverse biological activities. This compound (C₇H₈N₂) represents the simplest member of this chemical class, making its structural properties foundational for understanding more complex derivatives. While a definitive single-crystal X-ray structure for the unsubstituted this compound is not prominently available in public crystallographic databases, a wealth of information can be derived from closely related, structurally characterized analogs.

This guide provides a comprehensive analysis of the anticipated crystal structure of this compound. It leverages detailed crystallographic data from formaldehyde 2,4-dinitrophenylhydrazone as a primary case study to elucidate the molecular geometry, intermolecular interactions, and crystal packing forces that govern this class of compounds. By explaining the causality behind experimental choices in synthesis, crystallization, and structural analysis, this document serves as a field-proven guide for researchers aiming to design and characterize novel phenylhydrazone-based molecules.

The Phenylhydrazone Scaffold: Significance and Application

The phenylhydrazone motif, characterized by an azomethine group (–NH–N=CH–), is a privileged structure in drug discovery.[1] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging with biological targets through various non-covalent interactions. Hydrazone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antitumoral properties.[1][2] The ability of the N-H group to act as a hydrogen bond donor and the C=N bond to act as an acceptor, combined with the tunable aromatic system, makes this scaffold a prime candidate for rational drug design. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physicochemical properties, such as solubility and stability, and for modeling their interactions with protein binding sites.

Synthesis and Crystallization: From Solution to Single Crystal

The generation of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[3] The protocol must not only yield the desired compound but also facilitate its slow, ordered growth into a lattice structure devoid of significant defects.

Experimental Protocol: Synthesis of Phenylhydrazones

The synthesis of phenylhydrazones is typically achieved through a straightforward condensation reaction between phenylhydrazine and an appropriate aldehyde or ketone.[2] For this compound, the reaction proceeds as follows:

Reaction: Phenylhydrazine + Formaldehyde → this compound + Water

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or a methanol-water mixture.

-

Reaction Initiation: To the stirred solution, add an aqueous solution of formaldehyde (1.0-1.1 equivalents) dropwise at room temperature. The use of a slight excess of formaldehyde can drive the reaction to completion. For substituted analogs, an acid catalyst like glacial acetic acid is often added to enhance the reaction rate.[2]

-

Reaction Progression: Stir the mixture at room temperature or under gentle reflux (e.g., 60°C) for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid is collected by filtration, washed with cold solvent (e.g., water or cold ethanol) to remove unreacted starting materials, and dried under vacuum.

Causality Insight: The choice of solvent is critical. It must dissolve the reactants but have lower solubility for the product, facilitating its precipitation and simplifying purification. The dropwise addition of formaldehyde controls the reaction rate and prevents potential side reactions or polymerization.[4]

Protocol: Single Crystal Growth

The goal of crystallization is to transition the synthesized powder into a highly ordered single crystal. Slow evaporation is a reliable method for achieving this.

-

Solvent Selection: Prepare a saturated solution of the purified this compound powder in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate) at a slightly elevated temperature.

-

Environment Control: Filter the hot solution to remove any particulate matter and place it in a clean vial. Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Over several days to weeks, as the solvent slowly evaporates, single crystals should form. Once they reach a suitable size (typically >0.1 mm in all dimensions), they can be carefully harvested for analysis.[3]

Trustworthiness through Self-Validation: A successful crystallization protocol is validated by the quality of the resulting crystals. A well-formed crystal with sharp edges and clear faces is a strong indicator of a well-ordered internal lattice, which is essential for a high-resolution diffraction experiment.

Caption: Workflow for Phenylhydrazone Synthesis and Crystallization.

The Crystallographic Method: Elucidating Atomic Structure

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The methodology provides an experimentally validated map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be accurately determined.

Caption: Standard Workflow for Single-Crystal X-ray Diffraction.

Crystal Structure Analysis: A Case Study of Formaldehyde 2,4-Dinitrophenylhydrazone

In the absence of a published structure for the parent compound, we turn to the well-characterized analog, formaldehyde 2,4-dinitrophenylhydrazone (C₇H₆N₄O₄).[5] The electron-withdrawing nitro groups influence the electronic properties but the core hydrazone linkage and its conformational preferences provide a powerful model for the unsubstituted molecule. The crystal structure was determined from a single-crystal X-ray study at 100 K.[5]

Crystallographic Data Summary

The key parameters defining the crystal lattice are summarized below.

| Parameter | Value for Formaldehyde 2,4-Dinitrophenylhydrazone[5] |

| Chemical Formula | C₇H₆N₄O₄ |

| Molecular Weight | 210.16 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.2482 (1) |

| b (Å) | 9.7774 (2) |

| c (Å) | 10.3407 (2) |

| α (°) | 86.825 (1) |

| β (°) | 83.966 (1) |

| γ (°) | 82.413 (1) |

| Volume (ų) | 423.02 (2) |

| Z (Molecules per cell) | 2 |

| Temperature (K) | 100 |

| Final R-factor | 0.038 |